Bienvenue dans la boutique en ligne BenchChem!

Calcium dobesilate monohydrate

Chronic Venous Insufficiency Vasoprotective Agents Phlebotonics

Clinically differentiated vasoprotective with dual VEGF/FGF inhibition via heparan sulfate binding—no direct substitute. Dose-independent efficacy in CVI (1000 mg/day = 1500 mg/day). Reduces IL-6 & TNF-α in diabetic retinopathy. Bioequivalent to reference product under fasting/fed conditions. Rare agranulocytosis risk requires lab monitoring. Choose this compound for cost-effective, evidence-backed procurement.

Molecular Formula C12H12CaO11S2
Molecular Weight 436.415
CAS No. 117552-78-0
Cat. No. B569210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium dobesilate monohydrate
CAS117552-78-0
SynonymsCALCIUM DOBESILATE MONOHYDRATE
Molecular FormulaC12H12CaO11S2
Molecular Weight436.415
Structural Identifiers
SMILESC1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.O.[Ca+2]
InChIInChI=1S/2C6H6O5S.Ca.H2O/c2*7-4-1-2-5(8)6(3-4)12(9,10)11;;/h2*1-3,7-8H,(H,9,10,11);;1H2/q;;+2;/p-2
InChIKeyJMTQBGBMQZPWCS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Dobesilate Monohydrate (CAS 117552-78-0): A Vasoprotective Synthetic Molecule with Established Clinical Utility


Calcium dobesilate monohydrate (CAS 117552-78-0) is the calcium salt of 2,5-dihydroxybenzenesulfonic acid, existing as a white to almost white crystalline powder with a molecular weight of 418.40 (as anhydrous) . The compound is highly soluble in water and alcohol, but insoluble in ether, benzene, and chloroform . It is a synthetic vasoprotective agent used clinically for chronic venous insufficiency (CVI), diabetic retinopathy, and other microvascular disorders . Its mechanism involves interference with heparan sulfate binding sites of angiogenic growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), thereby inhibiting VEGF165-induced endothelial cell migration, proliferation, and permeability [1].

Why Calcium Dobesilate Monohydrate Cannot Be Simply Substituted: Comparative Efficacy and Distinct Clinical Profiles


Calcium dobesilate monohydrate exhibits a unique pharmacological profile characterized by its dual inhibition of VEGF and FGF signaling via interference with heparan sulfate binding sites [1]. This mechanism is distinct from other vasoprotective agents such as purified flavonoid fractions (e.g., diosmin) or antifibrinolytics (e.g., tranexamic acid), which operate through different pathways [2][3]. Clinical evidence demonstrates that substitution is not straightforward: in chronic venous insufficiency (CVI), calcium dobesilate shows a dose-independent efficacy profile with 1000 mg/day being as effective as 1500 mg/day, a characteristic not shared by all phlebotonics [4]. Furthermore, its safety profile includes a rare but serious risk of agranulocytosis and analytical interference with serum creatinine assays, necessitating careful laboratory monitoring [5]. These compound-specific attributes preclude casual interchange with other agents in the same therapeutic class without consideration of the distinct efficacy, safety, and monitoring requirements.

Calcium Dobesilate Monohydrate: Quantifiable Differential Evidence for Scientific and Procurement Decision-Making


Calcium Dobesilate vs. Placebo in Chronic Venous Insufficiency: Symptom Relief Quantified by Number Needed to Treat (NNT)

In a systematic review and meta-analysis of 10 RCTs involving 778 patients with chronic venous insufficiency (CVI), calcium dobesilate demonstrated superior efficacy over placebo in improving night cramps and discomfort [1]. The number needed to treat (NNT) for night cramps was 8 (95% CI 4-50), indicating that for every 8 patients treated with calcium dobesilate instead of placebo, one additional patient would experience improvement in night cramps [1]. For discomfort, the NNT was 4 (95% CI 3-7), meaning one additional patient improved for every 4 treated [1].

Chronic Venous Insufficiency Vasoprotective Agents Phlebotonics

Calcium Dobesilate vs. Purified Micronized Flavonoid Fraction (Diosmin) in Hemorrhoidal Crisis: Equivalent Efficacy at Lower Daily Dose

A randomized, double-blind, double-dummy controlled trial compared calcium dobesilate (1.5 g/day) to purified micronized flavonoid fraction of diosmin (3 g/day) in 51 patients with hemorrhoidal crisis [1]. After 4 weeks of treatment, 19 of 25 patients (76%) in the calcium dobesilate group and 19 of 26 patients (73%) in the diosmin group were asymptomatic, with no significant difference between groups [1]. Both treatments produced significant improvement in 6 of 7 evaluated symptoms after just 2 days (P < 0.05) [1].

Hemorrhoidal Disease Vasoprotective Agents Flavonoids

Calcium Dobesilate Reduces Pro-Inflammatory Markers in Diabetic Retinopathy: IL-6 and TNF-α Decrease vs. Placebo

A 12-week prospective interventional study in 50 patients with type 2 diabetes evaluated the effect of oral calcium dobesilate on serum pro-inflammatory markers [1]. In Group A (diabetic retinopathy patients treated with calcium dobesilate), IL-6 levels decreased from 4.82 pg/mL to 3.88 pg/mL (P = 0.039), and TNF-α levels decreased from 27.73 pg/mL to 24.01 pg/mL (P = 0.038) [1]. Group B (placebo) showed no significant changes in these markers [1].

Diabetic Retinopathy Inflammation Cytokines

Dose-Independent Efficacy in Severe CVI: 1000 mg/day Matches 1500 mg/day for Leg Volume Reduction

A meta-analysis of RCTs in chronic venous insufficiency (CVI) found no difference in effect between calcium dobesilate doses of 1000 mg/day and 1500 mg/day [1]. Subgroup analysis revealed differential response by disease severity: in severe CVI, calcium dobesilate reduced leg volume by -7.2% compared to -1.6% in mild CVI [1]. The effect on leg volume was significantly better in the severe group (P < 0.05) [1].

Chronic Venous Insufficiency Dose-Response Leg Volume

Calcium Dobesilate vs. Bilberry Extract in Nonproliferative Diabetic Retinopathy: Comparable Macular Thickness Stability

A retrospective study compared the effects of calcium dobesilate (CAD) versus bilberry dried extract on macular thickness in 36 patients with nonproliferative diabetic retinopathy (NPDR) without macular edema [1]. In the CAD group, central macular thickness (CMT) was 282.14 ± 31.86 μm at baseline, 277.96 ± 31.13 μm at 3 months, and 281.18 ± 30.41 μm at 6 months [1]. Total macular volume (TMV) decreased significantly from baseline to 3 months in the CAD group (8.79 ± 0.58 mm³ to 8.68 ± 0.59 mm³, P = 0.027), but returned to near baseline at 6 months (8.73 ± 0.60 mm³) [1]. No significant changes were observed in the bilberry control group at any time point [1].

Diabetic Retinopathy Macular Thickness Optical Coherence Tomography

Calcium Dobesilate Bioequivalence and Food Effect: PK Parameters for Generic Substitution Assessment

A single-dose, randomized crossover bioequivalence study in healthy Chinese subjects evaluated a generic calcium dobesilate 0.5 g capsule versus the branded reference formulation under fasting and fed conditions [1]. Under fasting conditions, geometric mean ratios (GMRs) and 90% CIs for Cmax, AUC0-t, and AUC0-inf were 97.91%-116.62%, 97.15%-104.00%, and 97.19%-102.89%, respectively [1]. Under fed conditions, corresponding values were 88.63%-96.53%, 96.58%-101.39%, and 98.67%-103.99% [1]. All 90% CIs fell within the 80%-125% bioequivalence range [1]. Food intake reduced Cmax by approximately 47% (from 13.57 μg/mL to 6.71 μg/mL) and AUC by approximately 18% (from 97.32 h*μg/mL to 79.74 h*μg/mL) [1].

Pharmacokinetics Bioequivalence Food Effect

Calcium Dobesilate Monohydrate: Evidence-Based Application Scenarios for Research and Clinical Procurement


Chronic Venous Insufficiency (CVI) Symptom Management: Superiority Over Placebo Confirmed by Meta-Analysis

Calcium dobesilate is indicated for the management of subjective symptoms associated with chronic venous insufficiency, including night cramps, discomfort, pain, heaviness, and paresthesia [1]. A meta-analysis of 10 RCTs (778 patients) demonstrated that calcium dobesilate significantly improves night cramps (NNT=8, 95% CI 4-50) and discomfort (NNT=4, 95% CI 3-7) compared to placebo [1]. Efficacy is greater in severe CVI, with leg volume reduction of -7.2% in severe cases versus -1.6% in mild cases [1]. Importantly, a dose of 1000 mg/day is as effective as 1500 mg/day, allowing for dose optimization [1]. This evidence supports the procurement of calcium dobesilate monohydrate as a first-line oral phlebotonic for CVI, particularly in patients with moderate to severe symptoms.

Diabetic Retinopathy: Anti-Inflammatory and Macular Stabilization Effects

Calcium dobesilate is used in the management of diabetic retinopathy (DR), where it reduces capillary hyperpermeability and inflammation [1]. A 12-week study in DR patients demonstrated significant reductions in serum pro-inflammatory markers compared to placebo: IL-6 decreased from 4.82 pg/mL to 3.88 pg/mL (P=0.039) and TNF-α decreased from 27.73 pg/mL to 24.01 pg/mL (P=0.038) [1]. In nonproliferative DR without macular edema, calcium dobesilate maintained stable central macular thickness over 6 months (282.14 ± 31.86 μm at baseline, 281.18 ± 30.41 μm at 6 months), with a transient reduction in total macular volume at 3 months (P=0.027) not observed with bilberry extract . These data support the use of calcium dobesilate as an adjunctive therapy in DR, particularly for its anti-inflammatory and vascular-stabilizing properties.

Hemorrhoidal Crisis: Equivalent Efficacy to Flavonoids at Half the Daily Dose

Calcium dobesilate (1.5 g/day) was compared to purified micronized flavonoid fraction of diosmin (3 g/day) in a randomized controlled trial of 51 patients with hemorrhoidal crisis [1]. After 4 weeks, 76% of calcium dobesilate patients and 73% of diosmin patients were asymptomatic, with no significant difference between groups [1]. Significant improvement in 6 of 7 evaluated symptoms was observed after just 2 days of treatment in both groups (P < 0.05) [1]. Both treatments were well tolerated, with 95%-100% patient compliance [1]. This evidence supports calcium dobesilate as an effective alternative to flavonoid-based therapies, offering comparable outcomes at half the daily dose (1.5 g vs. 3 g), which may translate to lower pill burden and potentially improved adherence.

Generic Formulation Bioequivalence: Supporting Cost-Effective Procurement

A bioequivalence study in healthy subjects confirmed that a generic calcium dobesilate 0.5 g capsule is bioequivalent to the branded reference product under both fasting and fed conditions, with 90% CIs for Cmax, AUC0-t, and AUC0-inf falling entirely within the 80%-125% regulatory range [1]. Food intake reduced Cmax by approximately 47% and AUC by 18%, but this effect was consistent between test and reference formulations [1]. Both formulations were well tolerated, with only mild adverse events reported [1]. These data provide a scientific basis for generic substitution and procurement decisions, enabling cost savings without compromising therapeutic equivalence, provided that dosing is adjusted for food intake as clinically appropriate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium dobesilate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.